molecular formula C18H21N3O4 B12449993 N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide

N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B12449993
M. Wt: 343.4 g/mol
InChI Key: YCNPMMQMYUOHEB-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide typically involves the reaction of 4-(diethylamino)aniline with 2-nitrophenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or alkyl groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(Aminocarbonyl)-2-(4-nitrophenoxy)acetamide
  • N-[4-(diethylamino)phenyl]-2-(4-nitrophenoxy)acetamide
  • N-[4-(diethylamino)phenyl]-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

N-[4-(diethylamino)phenyl]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C18H21N3O4/c1-3-20(4-2)15-11-9-14(10-12-15)19-18(22)13-25-17-8-6-5-7-16(17)21(23)24/h5-12H,3-4,13H2,1-2H3,(H,19,22)

InChI Key

YCNPMMQMYUOHEB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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